molecular formula C29H35N3O4 B2558107 (E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(4-methoxyphenethyl)hydrazinecarboxamide CAS No. 1334377-12-6

(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(4-methoxyphenethyl)hydrazinecarboxamide

Cat. No. B2558107
CAS RN: 1334377-12-6
M. Wt: 489.616
InChI Key: VYQNYGZHHQKRFC-TVKQRKNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(4-methoxyphenethyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C29H35N3O4 and its molecular weight is 489.616. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis Methods

  • The development of efficient synthesis methods for spiro compounds involves one-pot reactions facilitating the creation of complex molecules. For example, Shen et al. (2015) described an efficient one-pot synthesis of 5H-spiro[benzo[7,8]chromeno[2,3-c]pyrazole-7,3′-indoline]-2′,5,6(9H)-trione derivatives, highlighting the process's excellent yields, environmental friendliness, and simplicity (Shen et al., 2015).

Novel Spiro Compounds with Potential Biological Activities

  • Research on spiro compounds often investigates their potential biological or pharmaceutical applications. For instance, Hafez et al. (2016) synthesized a novel series of spiro compounds with biologically active sulfonamide and explored their antimicrobial activities, indicating significant potency against various bacteria and fungi (Hafez, El-Gazzar, & Zaki, 2016).

Green Synthesis Approaches

  • The application of green chemistry principles in the synthesis of spiro compounds is a significant research focus. Yazdani-Elah-Abadi et al. (2017) demonstrated a green, high-yielding one-pot procedure for synthesizing novel spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives, emphasizing eco-friendly catalysts and solvent-free conditions (Yazdani-Elah-Abadi et al., 2017).

Structural and Mechanistic Studies

  • Understanding the structural and mechanistic aspects of spiro compound synthesis is crucial for advancing their applications. Dmitriev et al. (2015) provided insights into the crystal and molecular structure of a complex spiro compound, contributing to the broader knowledge of spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen] derivatives (Dmitriev, Silaichev, & Maslivets, 2015).

properties

IUPAC Name

1-[(E)-(6-ethylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3O4/c1-3-21-18-27(31-32-28(33)30-16-12-20-7-9-23(34-2)10-8-20)35-26-19-25-22(17-24(21)26)11-15-29(36-25)13-5-4-6-14-29/h7-10,17-19H,3-6,11-16H2,1-2H3,(H2,30,32,33)/b31-27+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQNYGZHHQKRFC-TVKQRKNISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NNC(=O)NCCC2=CC=C(C=C2)OC)OC3=C1C=C4CCC5(CCCCC5)OC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C/C(=N\NC(=O)NCCC2=CC=C(C=C2)OC)/OC3=C1C=C4CCC5(CCCCC5)OC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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